4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
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Overview
Description
4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a chemical compound known for its unique structure and properties. It is composed of a chlorinated benzene ring attached to a pyridine and pyrimidine moiety through a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyridine and Pyrimidine Moieties: The pyridine and pyrimidine rings are synthesized separately through standard organic synthesis methods.
Coupling Reaction: The pyridine and pyrimidine moieties are then coupled with a chlorinated benzene derivative using a carboxamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and yield while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be compared with other similar compounds, such as:
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide: This compound has a similar structure but with a different position of the pyridine ring, leading to variations in its chemical and biological properties.
2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide: The position of the chlorine atom is different, which can affect its reactivity and interactions with molecular targets.
4-chloro-N-[2-(4-pyridinyl)-5-pyrimidinyl]benzenecarboxamide: The position of the nitrogen atoms in the pyrimidine ring is altered, resulting in different biological activities and applications.
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-13-3-1-12(2-4-13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWIDNQQCKLEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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